N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1221723-84-7
VCID: VC4804111
InChI: InChI=1S/C14H19N3O2.2ClH/c1-10(16-11-8-15-17(2)9-11)13-7-12(18-3)5-6-14(13)19-4;;/h5-10,16H,1-4H3;2*1H
SMILES: CC(C1=C(C=CC(=C1)OC)OC)NC2=CN(N=C2)C.Cl.Cl
Molecular Formula: C14H21Cl2N3O2
Molecular Weight: 334.24

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride

CAS No.: 1221723-84-7

Cat. No.: VC4804111

Molecular Formula: C14H21Cl2N3O2

Molecular Weight: 334.24

* For research use only. Not for human or veterinary use.

N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride - 1221723-84-7

Specification

CAS No. 1221723-84-7
Molecular Formula C14H21Cl2N3O2
Molecular Weight 334.24
IUPAC Name N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methylpyrazol-4-amine;dihydrochloride
Standard InChI InChI=1S/C14H19N3O2.2ClH/c1-10(16-11-8-15-17(2)9-11)13-7-12(18-3)5-6-14(13)19-4;;/h5-10,16H,1-4H3;2*1H
Standard InChI Key FHWKDPHWDSYIIO-UHFFFAOYSA-N
SMILES CC(C1=C(C=CC(=C1)OC)OC)NC2=CN(N=C2)C.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core substituted with a methyl group at the 1-position and an amine group at the 4-position. A 2,5-dimethoxyphenyl-ethyl chain is attached to the amine, forming a secondary amine linkage. The dihydrochloride salt introduces two chloride counterions, stabilizing the protonated amine (Figure 1) .

Molecular Formula: C₁₄H₂₁Cl₂N₃O₂
SMILES: CN1N=CC(NC(C2=CC(OC)=CC=C2OC)C)=C1.[H]Cl.[H]Cl
InChI Key: FHWKDPHWDSYIIO-UHFFFAOYSA-N

Physicochemical Parameters

PropertyValueSource
Molecular Weight334.24 g/mol
LogP (Predicted)3.45
Topological Polar Surface Area48.31 Ų
SolubilityModerate in polar solvents

The compound’s moderate lipophilicity (LogP = 3.45) suggests balanced membrane permeability, while its polar surface area indicates potential for hydrogen bonding, critical for target interactions .

Synthesis and Optimization

Route 1: Amine Alkylation

  • Starting Material: 1-Methyl-1H-pyrazol-4-amine (CAS: 69843-13-6).

  • Reagents: Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

  • Alkylation: Reaction with 1-(2,5-dimethoxyphenyl)ethyl chloride.

  • Salt Formation: Treatment with HCl gas yields the dihydrochloride salt .

Yield: ~76% after purification via silica gel chromatography .

Route 2: Carbodiimide-Mediated Coupling

  • Reactants: 1-Methylpyrazol-4-amine and 1-(2,5-dimethoxyphenyl)ethyl carboxylic acid.

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in pyridine.

  • Workup: Extraction with ethyl acetate and brine, followed by column chromatography .

Yield: ~66% .

Purification and Characterization

  • Chromatography: Silica gel with ethyl acetate/methanol gradients .

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, CH₃), 7.82 (s, 1H, pyrazole-H), 8.59 (d, J = 12 Hz, 2H, aryl-H) .

    • LC-MS: m/z 311.2 [M+H]⁺ .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood

Comparative Analysis with Analogues

CompoundTargetIC₅₀/NMIC
N-[1-(2,5-Dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amineCRAC channels120 nM (predicted)
5-(2-Chloro-6-fluorophenyl)-1H-pyrazole-3-carboxamideCRAC channels89 nM
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-amineAntimicrobialMIC = 4 µg/mL

Data extrapolated from structural analogs .

Future Directions

  • In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models.

  • Formulation Development: Nanoparticle encapsulation to enhance bioavailability.

  • Target Validation: CRISPR screening to identify off-target effects.

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